2-chloro-4-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
Description
This compound features a benzamide core substituted with 2-chloro and 4-fluoro groups. The amide nitrogen is attached to a 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole moiety. The sulfone (dioxido) group introduces strong electron-withdrawing effects, while the methyl substituents enhance lipophilicity.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3S/c1-9-6-14-15(21(3)25(23,24)20(14)2)8-13(9)19-16(22)11-5-4-10(18)7-12(11)17/h4-8H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMIIRGECGAMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)F)Cl)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-4-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a complex organic molecule with potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The molecular structure of the compound features a benzamide core substituted with a chloro and fluoro group, along with a thiadiazole moiety. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClF NOS |
| Molecular Weight | 357.81 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with DNA replication.
- Efficacy : In vitro tests have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL depending on the bacterial strain tested .
Anticancer Activity
The compound has also been evaluated for anticancer properties:
- Cell Lines Tested : Studies have utilized various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : The compound demonstrated cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation at micromolar concentrations .
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and evaluated their antimicrobial activity. The results showed that certain derivatives exhibited enhanced activity against multi-drug resistant strains of bacteria:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 0.250 | E. coli |
| Compound C | 0.500 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
A separate investigation focused on the anticancer potential of this class of compounds. The study assessed the effects on MCF-7 cells:
| Treatment | IC50 (µM) | Effect |
|---|---|---|
| Control | - | Baseline growth |
| Compound D | 5.0 | Significant inhibition |
| Compound E | 10.0 | Moderate inhibition |
Comparison with Similar Compounds
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide ()
- Structural Differences :
- Core Heterocycle : Thiazole ring vs. benzo[c][1,2,5]thiadiazole in the target compound.
- Substituents : Lacks methyl and sulfone groups but includes a 2,4-difluorobenzamide moiety.
- Synthesis : Prepared via acylation of 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine .
- Biological Relevance : A nitazoxanide derivative inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme in anaerobic organisms. Hydrogen bonding (N–H⋯N) stabilizes its crystal structure, influencing solubility and stability .
- Key Contrast : The target compound’s sulfone group may enhance metabolic stability compared to the thiazole-based analogue.
2-Chloro-N-[(5Z)-5-[(4-Fluorophenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]Benzamide ()
- Structural Differences: Core Heterocycle: Thiazolidinone with a sulfanylidene (C=S) group vs. the sulfone (O=S=O) in the target. Spatial Arrangement: Z-configuration at the methylidene group may influence target binding.
- Functional Implications: Thiazolidinones are associated with antimicrobial and anti-inflammatory activities.
5-Chloro-N-(1-Nitroso-4,5-Dihydro-1H-Imidazol-2-yl)Benzo[c][1,2,5]Thiadiazol-4-Amine ()
- Structural Differences :
- Backbone : Shares the benzo[c][1,2,5]thiadiazole core but includes a nitroso-imidazole substituent instead of a benzamide.
- Reactivity : The nitroso group may confer redox activity or serve as a site for further functionalization, differing from the target compound’s stable sulfone and methyl groups .
Structural and Functional Comparison Table
Q & A
Basic: What are the optimal synthetic routes for preparing 2-chloro-4-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Thiadiazine Ring Formation : Cyclization of sulfonamide precursors under acidic conditions to form the 1,3-dihydrobenzo[c][1,2,5]thiadiazole-2,2-dioxide scaffold .
Substitution Reactions : Introduction of methyl groups at positions 1, 3, and 6 via alkylation or nucleophilic substitution, requiring precise temperature control (60–80°C) and catalysts like K₂CO₃ .
Amide Coupling : Reaction of the activated thiadiazine amine with 2-chloro-4-fluorobenzoyl chloride in pyridine or DMF, monitored via TLC and purified via column chromatography .
Key Challenges : Competing side reactions during methylation (e.g., over-alkylation) and maintaining anhydrous conditions for amide bond formation.
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Validation employs:
- NMR Spectroscopy : ¹H/¹³C NMR confirms methyl group positions and benzamide substitution patterns. For example, aromatic protons in the benzamide ring appear as doublets (δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (expected m/z ~450–460) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and dihedral conformations, critical for confirming the sulfone group geometry (dioxido-1,3-dihydrobenzo-thiadiazole) .
Advanced: How do computational methods like DFT aid in predicting electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
Electrostatic Potential Mapping : Identify nucleophilic/electrophilic regions (e.g., electron-deficient fluorobenzamide vs. electron-rich thiadiazole) .
HOMO-LUMO Analysis : Predict reactivity with biological targets (e.g., HOMO localized on thiadiazole sulfone, LUMO on chlorofluorobenzamide) .
Thermodynamic Stability : Assess Gibbs free energy of tautomers or conformers to guide synthetic route optimization.
Data Interpretation : Cross-validate computational results with experimental UV-Vis and cyclic voltammetry data .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?
Methodological Answer:
Contradictions arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Standardize protocols using WHO-recommended cell models .
- Solubility Effects : Poor aqueous solubility may artificially inflate IC₅₀. Use co-solvents (e.g., DMSO ≤0.1%) and validate via HPLC .
- Metabolite Interference : Screen for active metabolites using LC-MS/MS and compare parent vs. metabolite activity .
Case Study : Inconsistent antimicrobial data may stem from bacterial efflux pump expression; use efflux inhibitors (e.g., PAβN) to confirm .
Basic: What analytical techniques quantify purity and degradation products?
Methodological Answer:
- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) detect impurities ≥0.1%. Degradation products (e.g., hydrolyzed benzamide) elute earlier than the parent compound .
- Karl Fischer Titration : Quantifies residual water (<0.5% w/w), critical for stability studies .
- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions to identify labile groups (e.g., sulfone hydrolysis) .
Advanced: What strategies optimize molecular docking for this compound’s thiadiazole-benzamide scaffold?
Methodological Answer:
Target Selection : Prioritize enzymes with sulfone-binding pockets (e.g., COX-2, NaV1.7 ion channels) .
Flexible Docking : Use AutoDock Vina with side-chain flexibility to model interactions (e.g., hydrogen bonds between sulfone and Arg120 in COX-2) .
MD Simulations : 100-ns trajectories assess binding stability; RMSD >2 Å indicates poor target engagement .
Validation : Compare docking scores with experimental IC₅₀ values (Pearson correlation >0.7 validates predictive accuracy) .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the fluorobenzamide moiety .
- Moisture Control : Use desiccants (silica gel) to avoid sulfone group hydrolysis .
- Stability Indicating Assays : Monitor via HPLC every 6 months; >5% degradation warrants reformulation (e.g., lyophilization) .
Advanced: How can SAR studies improve this compound’s pharmacokinetic profile?
Methodological Answer:
Structure-Activity Relationship (SAR) strategies:
Bioisosteric Replacement : Swap chlorine with trifluoromethyl to enhance metabolic stability (CYP3A4 resistance) .
LogP Optimization : Introduce polar groups (e.g., morpholine) to reduce LogP from ~3.5 to 2.5, improving aqueous solubility .
Pro-drug Design : Esterify the benzamide to enhance oral bioavailability, with in vivo hydrolysis releasing the active form .
Validation : Use in vitro microsomal assays and in vivo PK studies in rodents .
Advanced: How do crystallographic studies inform polymorph screening?
Methodological Answer:
- Polymorph Identification : Screen using solvents (ethanol, acetone) under varying temperatures. XRPD distinguishes forms (e.g., Form I vs. Form II) .
- Thermal Analysis : DSC detects melting points (Form I: 180°C; Form II: 172°C) and enantiotropic transitions .
- Bioavailability Impact : Select metastable polymorphs with higher solubility (e.g., Form II) for in vivo testing .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
